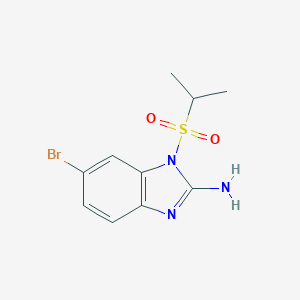![molecular formula C16H17N3O3S B280644 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one, also known as MI-219, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents MDM2 from degrading p53, allowing p53 to accumulate and activate downstream targets that induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been found to inhibit tumor growth and metastasis in animal models. This compound has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one is a highly specific inhibitor of MDM2, which makes it a valuable tool for studying the role of MDM2 in cancer. However, this compound has a relatively short half-life, which can limit its effectiveness in some experiments. Additionally, this compound is not effective against tumors that have mutations in the p53 gene.
Zukünftige Richtungen
There are several potential future directions for the development of 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one. One area of focus is the optimization of the compound's pharmacokinetic properties to improve its efficacy in clinical trials. Another area of interest is the combination of this compound with other anticancer agents to enhance its effectiveness. Finally, the development of this compound analogs with improved potency and selectivity is a promising avenue for future research.
Synthesemethoden
6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one can be synthesized by reacting 4-methylpiperazine with 6-bromo-2-hydroxybenzo[cd]indol-2(1H)-one in the presence of a base. The resulting intermediate is then treated with sulfonyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of MDM2, a protein that plays a critical role in the regulation of the tumor suppressor protein p53. By inhibiting MDM2, this compound can activate p53 and induce apoptosis in cancer cells. This compound has been found to be effective against a wide range of cancer types, including breast, lung, colon, and prostate cancer.
Eigenschaften
Molekularformel |
C16H17N3O3S |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
6-(4-methylpiperazin-1-yl)sulfonyl-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C16H17N3O3S/c1-18-7-9-19(10-8-18)23(21,22)14-6-5-13-15-11(14)3-2-4-12(15)16(20)17-13/h2-6H,7-10H2,1H3,(H,17,20) |
InChI-Schlüssel |
FYCYBNNFOJAZJQ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
Kanonische SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280561.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280562.png)
![Bis{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280564.png)
![3-{2-[4-(2-Furoyl)-1-piperazinyl]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280565.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280566.png)
![3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280568.png)

![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280571.png)
![3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280576.png)




![8-{2-[(5-{[2-(8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium](/img/structure/B280584.png)
